1-(4-METHYL-2-NITROPHENYL)-5-OXO-2-(1H-PYRROL-1-YL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Overview
Description
1-(4-METHYL-2-NITROPHENYL)-5-OXO-2-(1H-PYRROL-1-YL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYL-2-NITROPHENYL)-5-OXO-2-(1H-PYRROL-1-YL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. The starting materials often include substituted anilines, pyrroles, and trifluoromethyl benzaldehydes. The key steps may involve:
Condensation reactions: Combining the starting materials under acidic or basic conditions.
Cyclization reactions: Forming the hexahydroquinoline ring system.
Functional group transformations: Introducing nitro, methyl, and cyano groups.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification techniques: Employing methods such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYL-2-NITROPHENYL)-5-OXO-2-(1H-PYRROL-1-YL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of hexahydroquinolines have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the trifluoromethyl group may enhance the biological activity of this compound.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-(4-METHYL-2-NITROPHENYL)-5-OXO-2-(1H-PYRROL-1-YL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE would depend on its specific biological target. Generally, compounds like this may:
Bind to enzymes: Inhibiting their activity by interacting with the active site.
Interact with receptors: Modulating signal transduction pathways.
Affect cellular processes: Influencing cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Hexahydroquinoline derivatives: Compounds with similar core structures but different substituents.
Trifluoromethyl-substituted compounds: Molecules containing the trifluoromethyl group, known for their enhanced biological activity.
Pyrrole-containing compounds: Molecules with pyrrole rings, which are common in many bioactive compounds.
Uniqueness
The uniqueness of 1-(4-METHYL-2-NITROPHENYL)-5-OXO-2-(1H-PYRROL-1-YL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE lies in its combination of functional groups and structural features. The presence of the trifluoromethyl group, nitro group, and pyrrole ring in a hexahydroquinoline scaffold makes it a versatile compound with potential for diverse applications.
Properties
IUPAC Name |
1-(4-methyl-2-nitrophenyl)-5-oxo-2-pyrrol-1-yl-4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21F3N4O3/c1-17-10-11-21(23(14-17)35(37)38)34-22-8-5-9-24(36)26(22)25(18-6-4-7-19(15-18)28(29,30)31)20(16-32)27(34)33-12-2-3-13-33/h2-4,6-7,10-15,25H,5,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYUCPBAUGFHDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C(C(=C2N4C=CC=C4)C#N)C5=CC(=CC=C5)C(F)(F)F)C(=O)CCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21F3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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